(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate
Overview
Description
Scientific Research Applications
Neuropeptide Y Y5 Receptor Antagonism
(9S)-9-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one ((S)-1) has been identified as a selective and orally active neuropeptide Y Y5 receptor antagonist. This chemical structure demonstrated potency in in vivo tests, showing dose-dependent efficacy in an acute D-Trp (34)NPY-induced food intake model. Thus, it presents potential applications in the treatment or study of conditions involving the neuropeptide Y Y5 receptor (Sato et al., 2008).
Antitumor Activity
N2,N6-dimethyl-9-hydroxyellipticinium, a derivative of elliptinium acetate, an antitumor agent, has been studied in rats for its biliary and urinary metabolism. It shows potential in cancer treatment owing to its metabolite formation and excretion patterns (Braham et al., 1988).
Anti-inflammatory Properties
Compounds from Senecio asirensis, including furanoeremophilanes, have been isolated and characterized. These compounds exhibit moderate anti-inflammatory activity, suggesting potential applications in the treatment of inflammation or as a basis for the development of new anti-inflammatory drugs (Ahmed et al., 2004).
Psychotropic Effects
The psychotropic potency of tryptamines with different structural modifications, including hydroxylation at specific positions, has been investigated. This research could inform the development of psychotropic medications or contribute to our understanding of the biochemical basis of psychiatric disorders (Taborsky et al., 1966).
Hepatotoxicity Studies
The metabolic disposition and toxicity of specific compounds, such as 5,5-dimethyl-2-(1-methylethylidene)-cyclohexanone, have been examined in rats. This research is crucial for understanding the hepatic effects of various substances, potentially influencing drug safety and environmental health policies (Thulasiram et al., 2000).
Properties
IUPAC Name |
(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-10-4-6-13-14(9-21-12(3)18)17(20)22-16(13)8-11(2)15(19)7-5-10/h5,8,15-16,19H,4,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMOADJYFRMMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(=C(C(=O)O2)COC(=O)C)CC1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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